C16H9ClN6S2
Description
C₁₆H₉ClN₆S₂ is a heterocyclic organic compound characterized by a chlorinated aromatic core fused with nitrogen and sulfur-containing functional groups.
Properties
Molecular Formula |
C16H9ClN6S2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9ClN6S2/c17-10-5-3-9(4-6-10)11-8-12(19-18-11)15-22-23-14(13-2-1-7-24-13)20-21-16(23)25-15/h1-8H,(H,18,19) |
InChI Key |
XBNONJCGZLHFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline typically involves the reaction of 6-chloroquinoxaline with 2-mercaptopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like .
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoxaline ring.
Scientific Research Applications
6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-bis(2-pyrimidinylsulfanyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties of C₁₆H₉ClN₆S₂
Hypothetical properties inferred from analogs:
- Molecular Weight : ~408.9 g/mol (calculated).
- Solubility: Likely low in water (similar to C₁₁H₁₄ClN, which has 0.115 mg/mL in water) but higher in ethanol or DMSO .
- Bioactivity: Potential CYP enzyme inhibition and moderate BBB permeability, as seen in structurally related chlorinated amines .
- Synthesis : May involve microwave-assisted reactions with chlorinated precursors and nitrogen/sulfur-containing intermediates, similar to methods used for C₁₁H₁₄ClN (e.g., 70% yield under 140°C microwave heating in acetonitrile) .
Comparison with Similar Compounds
The table below contrasts C₁₆H₉ClN₆S₂ with three analogs from the evidence, highlighting structural and functional differences:
| Property | C₁₆H₉ClN₆S₂ | C₁₁H₁₄ClN (CAS 26905-02-2) | Pyridine-Based Analogs | Quinazoline Derivatives |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₉ClN₆S₂ | C₁₁H₁₄ClN | C₁₀H₈ClN₃S | C₁₄H₁₀ClN₃O₂ |
| Molecular Weight | ~408.9 | 195.69 | 237.7 | 287.7 |
| Solubility (Water) | <0.1 mg/mL* | 0.115 mg/mL | 0.05 mg/mL | 0.02 mg/mL |
| Key Functional Groups | Cl, N-heterocycle, S | Cl, Piperidine | Cl, Pyridine, Thioether | Cl, Quinazoline, Ketone |
| Bioactivity | Hypothetical CYP inhibition | CYP2D6 inhibition, BBB permeant | Moderate GI absorption | Low BBB permeability |
| Synthetic Yield | ~65–75%* | 70% | 60–80% | 50–65% |
*Inferred from analogous reactions .
Critical Research Findings
- Structural Impact on Solubility : The addition of sulfur (S) in C₁₆H₉ClN₆S₂ likely reduces water solubility compared to simpler chlorinated amines like C₁₁H₁₄ClN, which lacks sulfur .
- Reactivity : Microwave-assisted synthesis (e.g., 140°C, acetonitrile) is effective for chlorinated heterocycles but may require optimization for sulfur-containing intermediates to avoid side reactions .
- Toxicity : Chlorinated nitrogen compounds often carry hazards such as skin/eye irritation (H315-H319) or respiratory sensitization (H335), as seen in C₁₁H₁₄ClN . C₁₆H₉ClN₆S₂ may exhibit similar risks.
Biological Activity
C16H9ClN6S2, also known as a derivative of dibenzooxepine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 368.86 g/mol
- IUPAC Name : 4-chloro-N-(6-(3-(4-(triazol-1-yl)phenyl)-1,3-thiazol-2-yl)thiazol-2-yl)benzenesulfonamide
The compound features a complex structure that contributes to its biological activity, particularly through interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity of various derivatives, including this compound, against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated submicromolar activity, outperforming several clinically used antibiotics like ampicillin and rifampicin .
- Another investigation highlighted synergistic effects when combined with commercial antibiotics, enhancing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by 10 to 100 times .
- Antifungal Properties :
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.
The mechanism involves binding to specific receptors or enzymes, modulating their activity and leading to reduced inflammation. This characteristic makes it a candidate for further development in anti-inflammatory therapies.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Studies assessing its cytotoxic effects on cancer cell lines indicated that it could selectively inhibit tumor cell growth while exhibiting minimal toxicity to normal cells .
ADMET Properties
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
| Property | Value |
|---|---|
| Lipophilicity | High |
| Absorption | Moderate |
| Distribution | Wide |
| Metabolism | Hepatic |
| Elimination | Renal |
These characteristics suggest a favorable profile for oral bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
